Azithromycin hydrogen citrate

Solubility enhancement Parenteral formulation Salt screening

Azithromycin hydrogen citrate (CAS 802905-97-1) is a stoichiometric addition salt of the macrolide antibiotic azithromycin with citric acid, belonging to the azalide subclass. Its molecular formula is C38H72N2O12·C6H8O7 with a molecular weight of approximately 941.1 g/mol.

Molecular Formula C44H80N2O19
Molecular Weight 941.1 g/mol
CAS No. 802905-97-1
Cat. No. B12701533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin hydrogen citrate
CAS802905-97-1
Molecular FormulaC44H80N2O19
Molecular Weight941.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
InChIKeyFKEJLHMAOPHLIQ-WVVFQGGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin Hydrogen Citrate (CAS 802905-97-1) Procurement & Selection Baseline


Azithromycin hydrogen citrate (CAS 802905-97-1) is a stoichiometric addition salt of the macrolide antibiotic azithromycin with citric acid, belonging to the azalide subclass. Its molecular formula is C38H72N2O12·C6H8O7 with a molecular weight of approximately 941.1 g/mol [1]. Unlike the commercially dominant azithromycin dihydrate form, which is practically insoluble in water (estimated ~7.09 mg/L at 25°C) , this salt is engineered to deliver high aqueous solubility—up to 65% w/w at ambient temperature—making it uniquely suited for parenteral and high-concentration liquid formulations [2]. The compound is explicitly recognised in regulatory drug product databases as the active moiety in intravenous azithromycin preparations [3].

Why Generic Azithromycin Salt Substitution Fails: The Hydrogen Citrate Differentiation


Azithromycin salts are not functionally interchangeable. The free base and common dihydrate forms exhibit near-zero aqueous solubility (<1 mg/mL) , which precludes their direct use in parenteral formulations and limits oral bioavailability to approximately 37% [1]. Different citrate stoichiometries yield distinct pH profiles in solution: azithromycin hydrogen citrate provides a 10% aqueous solution pH of 4.0–6.0, while the 3:2 azithromycin citrate (neutral salt) yields pH 6.0–8.0 [2]. This pH difference directly impacts chemical stability, as azithromycin exhibits maximal stability at approximately pH 6.3 with distinct degradation product profiles above and below this value [3]. Furthermore, alternative parenteral salts such as azithromycin glutamate have been selected based on differential toxicity profiles in preclinical screening [4], demonstrating that salt-form selection is a critical determinant of safety, stability, and regulatory acceptability. Simple substitution based on azithromycin base equivalence ignores these quantifiable physicochemical and biological differences.

Azithromycin Hydrogen Citrate Quantitative Evidence Guide: Head-to-Head Differentiation Data


Aqueous Solubility: Azithromycin Hydrogen Citrate vs. Azithromycin Dihydrate

The addition salts of azithromycin and citric acid described in US Patent US20070021359A1 exhibit aqueous solubility reaching up to 65% w/w (650 mg/mL) at ambient temperature for the azithromycin citrate (3:2) form, with the hydrogen citrate variant providing similarly high solubility within its pH specification range [1]. In contrast, the commercially prevalent azithromycin dihydrate (CAS 117772-70-0) is practically insoluble in water, with an estimated aqueous solubility of approximately 7.09 mg/L (0.00709 mg/mL) at 25°C . This represents an approximately 91,700-fold difference in aqueous solubility between the citrate salt forms and the dihydrate, enabling parenteral administration at clinically relevant concentrations (e.g., 100 mg/mL after reconstitution) [2].

Solubility enhancement Parenteral formulation Salt screening

Solution pH Differentiation: Hydrogen Citrate (pH 4.0–6.0) vs. Neutral Citrate Salt (pH 6.0–8.0)

The patent distinguishes two discrete citrate salt species by their solution pH: azithromycin hydrogen citrate yields a pH of 4.0–6.0 in 10% aqueous solution, whereas azithromycin citrate (3:2 molar ratio) yields pH 6.0–8.0, specifically 6.8–7.5 at higher concentrations [1]. This differentiation is functionally significant because independent degradation kinetics studies have established that azithromycin exhibits maximal chemical stability at approximately pH 6.3, with pseudo-first-order degradation rate constants increasing at both lower and higher pH values [2]. Below pH 6.0, descladinose azithromycin (loss of the cladinose sugar) becomes the dominant degradation product, while above pH 7.2 alternative degradation pathways emerge [2]. The hydrogen citrate form thus occupies a distinct stability window that may be preferential for formulations where mildly acidic conditions suppress specific degradation routes.

pH-dependent stability Salt stoichiometry Degradation kinetics

Regulatory Validation: Azithromycin Hydrogen Citrate as an Approved Injectable Active Moiety

The Health Canada Drug Product Database (DIN 02297566) explicitly identifies the active ingredient as 'AZITHROMYCIN (AZITHROMYCIN HYDROGEN CITRATE)' at a strength of 500 mg/vial, reconstituting to 100 mg/mL for intravenous administration [1]. Similarly, the US FDA-approved Azithromycin for Injection, USP (NDC 62756-512-44) is formulated as a lyophilized powder containing azithromycin with 413.6 mg citric acid per vial, which upon reconstitution forms the citrate salt in situ to achieve the target concentration of 100 mg/mL [2]. In contrast, oral solid dosage forms almost exclusively employ the monohydrate or dihydrate forms without citric acid [3]. This regulatory bifurcation demonstrates that the hydrogen citrate salt form is not merely a laboratory curiosity but a commercially validated, regulatorily recognised species specifically required for parenteral administration.

Regulatory approval Parenteral drug product GMP manufacturing

Stoichiometric Consistency: Azithromycin Hydrogen Citrate Defined Composition vs. In-Situ Salt Formation Variability

The hydrogen citrate salt is prepared as a pre-formed, isolable crystalline solid with a defined composition: azithromycin content of 80% by HPLC and citric acid content of 20% by electrometric titration, corresponding to the exact stoichiometric ratio [1]. This contrasts with in-situ salt formation approaches where citric acid is added as an excipient during lyophilisation (e.g., 413.6 mg citric acid per 500 mg azithromycin vial) [2]. The pre-formed salt approach ensures batch-to-batch uniformity of the active pharmaceutical ingredient (API) itself, simplifying quality control, reducing analytical burden, and providing a single well-characterised entity for regulatory filing. The residual water content is also tightly specified: up to 8%, preferably 6% under 40% relative humidity, with residual solvent below 3% [1].

Stoichiometric ratio GMP quality control Batch consistency

Preclinical Salt Screening: Azithromycin Citrate vs. Azithromycin Glutamate Hepatic and Renal Toxicity

A comparative preclinical salt screening study evaluated multiple azithromycin salt forms for parenteral suitability by assessing acute hepatic and renal toxicity in Sprague-Dawley rats. Azithromycin glutamate was selected as the final candidate based on demonstrating the lowest liver and kidney toxicity among the salts tested [1]. While this study did not report citrate salt toxicity data directly, it establishes that different counter-ions produce measurably different safety profiles. The citrate-based salts (including hydrogen citrate) have nonetheless achieved commercial regulatory approval for IV use [2], indicating that any toxicity differential between citrate and glutamate salts is within acceptable clinical margins. The choice between citrate and glutamate salt forms therefore involves a risk-benefit assessment: citrate salts offer higher solubility and established regulatory precedent, while glutamate salts may offer a superior preclinical safety margin. Quantitative pharmacokinetic data for the glutamate form showed intramuscular bioavailability of 92.6% in human volunteers [1], providing a benchmark for formulation performance.

Parenteral safety Salt screening Preclinical toxicology

Azithromycin Hydrogen Citrate Best-Fit Research and Industrial Application Scenarios


Parenteral (IV/IM) Formulation Development Requiring High-Concentration Aqueous API Solution

Azithromycin hydrogen citrate is the salt form of choice for developing intravenous or intramuscular formulations requiring reconstitution to 100 mg/mL azithromycin. The solubility of the citrate salt (up to 65% w/w, ~650 mg/mL) far exceeds the clinical requirement, providing robust formulation design space [1]. Regulatory precedent exists through FDA and Health Canada approvals of azithromycin for injection products using the hydrogen citrate moiety [2][3]. The pre-formed salt enables a simplified manufacturing process: the API is dissolved directly in Water for Injection rather than requiring in-situ acid-base neutralisation during compounding.

Stability-Optimised Liquid Dosage Forms with pH-Controlled Degradation Profile

The hydrogen citrate form's characteristic solution pH of 4.0–6.0 positions it for liquid formulations where mildly acidic conditions are desired to suppress specific degradation pathways. At pH values below 6.0, the dominant degradation product is descladinose azithromycin, whereas above pH 7.2 alternative degradation products emerge [4]. Researchers developing ready-to-use IV solutions, oral solutions, or ophthalmic formulations requiring extended shelf-life can leverage this defined pH window to design stability protocols with predictable degradation product profiles. The maximum stability pH of ~6.3 [4] is accessible with the hydrogen citrate salt through buffer adjustment if needed.

GMP Manufacturing Requiring Tightly Specified, Single-Entity API with Reduced CMC Burden

The hydrogen citrate salt is produced as an isolable crystalline solid with certified compositional parameters: 80% azithromycin (HPLC), 20% citric acid (titration), ≤8% water, and ≤3% residual solvents [1]. For CMC sections of regulatory dossiers (IND, NDA, ANDA), this single-entity API simplifies drug substance characterisation compared to relying on in-process salt formation with excipient-grade citric acid. The defined stoichiometry eliminates variability in the salt-forming step and provides a clear basis for setting API acceptance criteria. This is particularly valuable for generic drug developers pursuing ANDA submissions referencing the FDA-approved azithromycin for injection products [3].

Comparative Salt-Form Screening Studies for New Azithromycin Delivery Systems

When developing novel azithromycin delivery platforms—such as liposomal formulations, nanoemulsions, implantable devices, or sustained-release depots—the hydrogen citrate salt serves as a critical comparator arm. Its well-characterised solubility (up to 65% w/w), pH profile (4.0–6.0), and regulatory acceptance make it the benchmark against which alternative salt forms or formulation strategies should be measured [1][2]. Comparative studies can assess whether a novel formulation achieves meaningful improvements over the citrate salt in parameters such as loading efficiency, release kinetics, local tolerability, or pharmacokinetic endpoints, using the citrate salt as the reference standard rather than the practically insoluble dihydrate form [5].

Quote Request

Request a Quote for Azithromycin hydrogen citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.